2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S3/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAWENUDTUMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with pyrimidine precursors in the presence of a base. The reaction conditions often involve
Biological Activity
2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-inflammatory, anti-cancer, and anti-tyrosinase agent.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
It features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets due to its heterocyclic nature.
1. Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling. The mechanism often involves the modulation of oxidative stress and inflammatory mediators.
Table 1: Summary of Anti-Inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol | TBD | Inhibition of NF-kB |
| Related Compound A | 15 | MAPK pathway modulation |
| Related Compound B | 20 | Cytokine inhibition |
2. Anti-Cancer Activity
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-cancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The proposed mechanism involves the disruption of cell cycle progression and the induction of oxidative stress.
Case Study: HepG2 Cell Line
In a study assessing the cytotoxic effects on HepG2 cells, 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol exhibited an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates moderate efficacy compared to established chemotherapeutic agents.
Table 2: Anti-Cancer Activity Overview
| Cell Line | Treatment Duration | IC50 (µM) |
|---|---|---|
| HepG2 | 48 hours | 25 |
| MCF-7 | 72 hours | TBD |
3. Anti-Tyrosinase Activity
The compound has also been evaluated for its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders.
Molecular Docking Studies
Molecular docking simulations suggest that 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol can effectively bind to the active site of tyrosinase, potentially competing with natural substrates.
Table 3: Tyrosinase Inhibition Data
| Compound | Binding Affinity (kcal/mol) | % Inhibition at 100 µM |
|---|---|---|
| 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol | TBD | TBD |
| Kojic Acid | -7.5 | 85 |
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Position 4 Substituents : The thiol group in the target compound offers nucleophilic reactivity, distinguishing it from chloro (electron-withdrawing, ), thione (less reactive, ), or oxo derivatives (hydrogen-bonding capability, ).
- Thiophen-2-yl at Position 5 : Common in antimicrobial analogs (e.g., triazolopyrimidines, ), suggesting this group enhances interactions with microbial targets.
- Methyl Group at Position 2 : Unique to the target compound; methyl groups generally improve lipophilicity and metabolic stability.
Physicochemical Properties
- Solubility : Thiol and thione groups enhance water solubility compared to chloro or methyl derivatives.
- Melting Points : Chloro derivatives (e.g., ) typically have higher m.p. (>200°C) due to stronger intermolecular forces, whereas thiols may exhibit lower m.p. depending on crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
